Pcaf-IN-1

Description

Structure

3D Structure

Properties

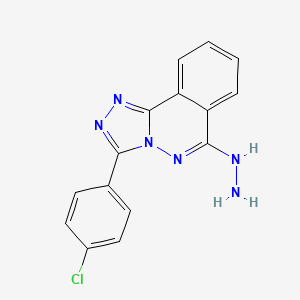

Molecular Formula |

C15H11ClN6 |

|---|---|

Molecular Weight |

310.74 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |

InChI |

InChI=1S/C15H11ClN6/c16-10-7-5-9(6-8-10)14-19-20-15-12-4-2-1-3-11(12)13(18-17)21-22(14)15/h1-8H,17H2,(H,18,21) |

InChI Key |

DXGDDBPXRDYXCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CC=C(C=C4)Cl)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PCAF-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCAF-IN-1 is a novel small molecule inhibitor targeting the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) implicated in various cellular processes, including gene transcription, cell cycle regulation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cancer cells and outlining the key experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on PCAF inhibition.

Introduction to PCAF and Its Role in Disease

P300/CBP-associated factor (PCAF), also known as KAT2B, is a member of the GCN5-related N-acetyltransferase (GNAT) family of histone acetyltransferases.[1] PCAF plays a crucial role in transcriptional activation by acetylating histone proteins, primarily H3 at lysine 9 (H3K9) and lysine 14 (H3K14), which leads to a more open chromatin structure accessible to transcription factors.[2] Beyond histones, PCAF can also acetylate non-histone proteins, including p53, thereby modulating their activity.[1] Dysregulation of PCAF activity has been linked to the development and progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]

This compound: A Novel Inhibitor of PCAF

This compound is a recently developed selective inhibitor of PCAF, identified from a series of compounds based on a 1,2,4-triazolophthalazine scaffold.[5] It has demonstrated potent antitumor activities against a panel of human cancer cell lines.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 3.76[5] |

| HePG-2 | Hepatocellular Carcinoma | 4.89[5] |

| MCF-7 | Breast Cancer | 6.18[5] |

| PC3 | Prostate Cancer | 9.71[5] |

Table 2: PCAF Enzymatic Inhibition by this compound

| Parameter | Value |

| IC50 | Value not explicitly found in search results, typically determined by in vitro HAT assay. |

| Ki | Value not explicitly found in search results, typically determined by in vitro HAT assay. |

Note: The direct enzymatic inhibitory constants (IC50 and Ki) for this compound against the PCAF enzyme were not available in the provided search results. This data would typically be found in the primary discovery publication.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the histone acetyltransferase activity of PCAF. This inhibition leads to a cascade of downstream cellular effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathways

The inhibition of PCAF by this compound is hypothesized to impact multiple signaling pathways critical for cancer cell survival and proliferation. A key pathway involves the modulation of apoptosis-related proteins.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PCAF.

References

- 1. PCAF - Wikipedia [en.wikipedia.org]

- 2. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCAF ubiquitin ligase activity inhibits Hedgehog/Gli1 signaling in p53-dependent response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Function of P/CAF Inhibition: A Technical Guide to Pcaf-IN-2

DISCLAIMER: Initial searches for a specific molecule designated "Pcaf-IN-1" did not yield any identifiable results in the current scientific literature or chemical compound databases. This technical guide will therefore focus on a well-characterized and potent inhibitor of P/CAF (p300/CBP-associated factor), known as Pcaf-IN-2 , as a representative compound for researchers, scientists, and professionals in drug development.

Core Function of P/CAF: A Master Epigenetic Regulator

P/CAF, also known as Lysine Acetyltransferase 2B (KAT2B), is a pivotal enzyme in the regulation of gene expression. As a member of the GCN5-related N-acetyltransferase (GNAT) family of histone acetyltransferases (HATs), its primary role is to catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on both histone and non-histone proteins.[1][2]

This acetylation of histone tails, particularly on Histone H3, neutralizes their positive charge, thereby reducing the electrostatic affinity between the histones and the negatively charged DNA backbone. This process facilitates the relaxation of chromatin from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible conformation (euchromatin). This open state allows transcription factors and the cellular transcription machinery to bind to DNA and initiate gene expression.

Beyond its role as a histone modifier, P/CAF also targets a plethora of non-histone proteins, including transcription factors like p53, thereby modulating their activity, stability, and subcellular localization.[2] Through these mechanisms, P/CAF is intricately involved in a multitude of cellular processes, including cell cycle control, DNA damage repair, apoptosis, and cellular differentiation.[2] Given its central role, the dysregulation of P/CAF activity has been implicated in the pathogenesis of several diseases, most notably cancer.[1][2]

Pcaf-IN-2: A Potent Chemical Probe for P/CAF Inhibition

Pcaf-IN-2 is a small molecule inhibitor that potently and specifically targets the enzymatic activity of P/CAF. By blocking the acetyltransferase function of P/CAF, Pcaf-IN-2 serves as a critical tool for elucidating the downstream biological consequences of P/CAF inhibition and represents a promising scaffold for the development of novel therapeutic agents.

Quantitative Data Summary

The following table provides a comparative summary of the in vitro potency of Pcaf-IN-2 and other known P/CAF inhibitors.

| Compound | Target(s) | P/CAF IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |

| Pcaf-IN-2 | P/CAF | 5.31 | - | - | [3] |

| HePG2 | 3.06 | [3] | |||

| MCF-7 | 5.69 | [3] | |||

| PC3 | 7.56 | [3] | |||

| HCT-116 | 2.83 | [3] | |||

| Anacardic Acid | p300/P/CAF | ~5 | - | - | [4] |

| Garcinol | p300/P/CAF | ~5-7 | - | - | [4] |

| CCT077791 | p300/P/CAF | 1 - >50 | HCT116, HT29 | 0.8 - >50 | [5] |

| CCT077792 | p300/P/CAF | 1 - >50 | HCT116, HT29 | 0.8 - >50 | [5] |

Signaling Pathways and Mechanistic Insights

The inhibition of P/CAF by Pcaf-IN-2 has profound effects on various signaling cascades. The following diagrams illustrate the mechanism of P/CAF action, its role in the Hedgehog signaling pathway, and a typical workflow for its characterization.

Key Experimental Protocols

The characterization of P/CAF inhibitors relies on robust and reproducible experimental methodologies.

In Vitro P/CAF Histone Acetyltransferase (HAT) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of P/CAF.

Methodology Overview:

-

Reaction Setup: In a suitable buffer system (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT), recombinant P/CAF enzyme is incubated with a histone H3 peptide substrate and varying concentrations of the test inhibitor (Pcaf-IN-2).

-

Initiation and Incubation: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: The level of histone acetylation is quantified. Common detection methods include:

-

Radiometric Assay: Utilizes [³H]-acetyl-CoA, where the incorporation of the radiolabel onto the histone peptide is measured by scintillation counting.

-

Fluorescence-Based Assay: Measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

-

ELISA-Based Assay: Employs an antibody that specifically recognizes the acetylated lysine residue on the histone substrate.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This cell-based assay determines the effect of a compound on cell viability and proliferation.[1]

Methodology Overview:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, HePG2) are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of concentrations of Pcaf-IN-2 for a specified period (e.g., 72 hours).

-

Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

-

Quantification: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the total cellular protein content and, thus, the cell number.

-

Data Analysis: The percentage of cell growth inhibition is determined for each concentration, and the cytotoxic IC50 value is calculated.

Conclusion and Future Directions

Pcaf-IN-2 stands as a valuable chemical tool for probing the multifaceted functions of P/CAF. Its ability to potently inhibit P/CAF's acetyltransferase activity and exert cytotoxic effects on cancer cells underscores the therapeutic potential of targeting this epigenetic writer. The methodologies and pathway diagrams presented herein provide a foundational framework for researchers to further explore the biological roles of P/CAF and to advance the discovery and development of next-generation P/CAF inhibitors for the treatment of cancer and other diseases.

References

- 1. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetyltransferase PCAF accelerates apoptosis by repressing a GLI1/BCL2/BAX axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Landscape of PCAF Inhibition: A Technical Guide to Key Small Molecule Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of key small molecule inhibitors of the p300/CBP-associated factor (PCAF), a critical lysine acetyltransferase involved in transcriptional regulation and implicated in various diseases, including cancer. While the specific compound "Pcaf-IN-1" remains elusive in current scientific literature, this whitepaper will focus on the well-characterized inhibitor Pcaf-IN-2 and other significant PCAF modulators, offering a comprehensive resource for researchers in the field.

Executive Summary

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene expression. Its dysregulation is linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This document details the chemical synthesis, biological activity, and mechanistic insights of potent and selective PCAF inhibitors. Quantitative data on their inhibitory activity is presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area. Visual diagrams of pertinent signaling pathways and experimental workflows are included to enhance understanding.

Key PCAF Inhibitors: Quantitative Data

The following tables summarize the in vitro inhibitory activity of several key small molecule inhibitors against PCAF and other related histone acetyltransferases.

| Compound Name | Target | IC50 (µM) | Reference |

| Pcaf-IN-2 | PCAF | 5.31 | [1] |

| Anacardic Acid | PCAF | ~5.0 | [2] |

| p300 | ~8.5 | [2] | |

| Garcinol | PCAF | 5 | [3][4][5][6] |

| p300 | 7 | [3][4][5][6] | |

| Embelin | PCAF | Not specified, but inhibits PCAF-mediated acetylation | [7] |

Table 1: In Vitro Inhibitory Activity of Selected PCAF Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) values of various compounds against PCAF and the closely related p300 histone acetyltransferase.

| Compound Name | Cell Line | IC50 (µM) | Effect | Reference |

| Pcaf-IN-2 | HePG2 (Liver Cancer) | 3.06 | Anti-tumor activity, induces apoptosis, G2/M cell cycle arrest | [1] |

| MCF-7 (Breast Cancer) | 5.69 | Anti-tumor activity | [1] | |

| PC3 (Prostate Cancer) | 7.56 | Anti-tumor activity | [1] | |

| HCT-116 (Colon Cancer) | 2.83 | Anti-tumor activity | [1] |

Table 2: Cellular Activity of Pcaf-IN-2. This table summarizes the anti-proliferative activity of Pcaf-IN-2 in various cancer cell lines.

Experimental Protocols

Synthesis of 2-Acylamino-1-(3- or 4-carboxyphenyl)benzamide Derivatives (A Class of PCAF Inhibitors)

This protocol describes a general method for the synthesis of a series of PCAF inhibitors based on a 2-aminobenzoic acid scaffold.[8]

Materials:

-

Appropriate alkanoic acid (e.g., C6 to C16)

-

Oxalyl chloride

-

Anhydrous benzene

-

3- or 4-aminobenzoic acid

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Acyl Chloride Formation: To a stirred solution of the alkanoic acid (1.0 mmol) in anhydrous benzene (30 mL), add oxalyl chloride (1.2 mmol). Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (20 mL). To this solution, add the respective aminobenzoic acid (1.0 mmol) and triethylamine (1.2 mmol). Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-acylamino-1-(3- or 4-carboxyphenyl)benzamide.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a general in vitro assay to determine the inhibitory activity of compounds against PCAF. This is based on protocols described in commercially available kits and literature.[8][9][10][11][12]

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Test compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail (for radiometric assay) or appropriate detection reagents for other formats (e.g., fluorescence, luminescence)

-

96-well microplate

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations (or vehicle control)

-

Recombinant PCAF enzyme

-

Histone H3 peptide substrate

-

-

Initiation: Start the reaction by adding Acetyl-CoA (containing a radioactive label like [3H] or [14C] for radiometric assays, or unlabeled for other detection methods).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., an acidic solution).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a filter paper, wash to remove unincorporated radioactive Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays: Follow the specific detection steps for the chosen assay format (e.g., measuring fluorescence or luminescence generated by a coupled-enzyme reaction that detects the product CoA-SH).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Insights

PCAF is involved in the regulation of numerous cellular processes through its interaction with and acetylation of both histone and non-histone proteins. The following diagrams illustrate key signaling pathways influenced by PCAF and a general workflow for its inhibition.

Caption: PCAF in the ERK1/2 Signaling Pathway in Cardiomyocyte Hypertrophy.[13]

Caption: General Experimental Workflow for Characterizing PCAF Inhibitors.

Conclusion

The development of potent and selective PCAF inhibitors holds significant promise for the treatment of cancer and other diseases where PCAF activity is dysregulated. While the identity of "this compound" remains to be clarified, this technical guide provides a solid foundation for researchers by detailing the synthesis, biological evaluation, and mechanistic context of established PCAF inhibitors like Pcaf-IN-2, anacardic acid, and garcinol. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource to accelerate further discoveries in this critical area of drug development. Future work should focus on the discovery of novel PCAF inhibitors with improved potency, selectivity, and drug-like properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Garcinol, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]

- 4. glpbio.com [glpbio.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Transcriptional Coactivator PCAF: A Technical Guide to Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial transcriptional coactivator and histone acetyltransferase (HAT) that plays a pivotal role in the regulation of gene expression. Through its intrinsic HAT activity, PCAF acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various transcription factors. Its involvement in critical cellular processes, including cell cycle progression, differentiation, and apoptosis, has implicated PCAF in the pathogenesis of numerous diseases, most notably cancer. This has rendered PCAF an attractive therapeutic target for the development of novel pharmacological inhibitors. This technical guide provides an in-depth overview of small molecule inhibitors targeting PCAF, with a focus on their biochemical activity, cellular effects, and the experimental methodologies used for their characterization. While the specific compound "PCAF-IN-1" did not yield distinct data, this guide will focus on well-characterized PCAF inhibitors as exemplars in the field.

Featured PCAF Inhibitors: Quantitative Data

Several small molecules have been identified as potent and selective inhibitors of PCAF. Below is a summary of the key quantitative data for three prominent examples: PCAF-IN-2, L-Moses, and GSK4027. These inhibitors serve as valuable tools for probing PCAF function and as starting points for further drug development.

| Inhibitor | Target(s) | IC50 (PCAF) | Ki (PCAF) | Cellular Activity | Notes |

| PCAF-IN-2 | PCAF | 5.31 µM[1] | - | Induces apoptosis and G2/M cell cycle arrest in HePG2 cells (10 µM)[1]. Shows anti-tumor activity in various cell lines (IC50s: HePG2: 3.06 µM, MCF-7: 5.69 µM, PC3: 7.56 µM, HCT-116: 2.83 µM)[1]. | A potent PCAF inhibitor with demonstrated anti-tumor effects. |

| L-Moses | PCAF Bromodomain, GCN5 Bromodomain | - | 47 nM (HTRF assay)[2] | Disrupts PCAF-Brd histone H3.3 interaction in cells (NanoBRET assay)[2]. | A potent and selective bromodomain inhibitor with good cell permeability and metabolic stability[2]. |

| GSK4027 | PCAF Bromodomain, GCN5 Bromodomain | 60 nM (chromatin engagement assay)[3][4][5] | 1.4 nM[3][4][5] | Demonstrates cellular target engagement in a NanoBRET assay (IC50 = 60 nM)[4][6]. | A highly potent and selective chemical probe for the PCAF/GCN5 bromodomain with excellent selectivity over the BET family[3][7]. |

Key Signaling Pathways Involving PCAF

PCAF's role as a transcriptional coactivator places it at the nexus of several critical signaling pathways implicated in health and disease. Understanding these pathways is essential for elucidating the mechanism of action of PCAF inhibitors.

PCAF in the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. PCAF plays a key role in activating p53-dependent transcription. Upon cellular stress, PCAF is recruited to p53 where it acetylates specific lysine residues, notably Lysine 320 (K320)[8][9]. This acetylation event enhances p53's DNA binding activity, leading to the transcriptional activation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis[8][10][11].

PCAF in the Hedgehog-Gli Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to various cancers. PCAF acts as a critical coactivator for the Gli family of transcription factors, the terminal effectors of the Hh pathway[3][12][13]. Upon pathway activation, PCAF is recruited to Gli1, leading to the acetylation of histone H3 at lysine 9 (H3K9ac) on the promoters of Hh target genes. This epigenetic modification promotes a more open chromatin structure, facilitating gene expression and subsequent cell proliferation[3][5].

PCAF in the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. PCAF contributes to the activation of NF-κB-mediated transcription by acetylating the p65 subunit of the NF-κB complex[14]. Specifically, PCAF has been shown to acetylate lysines 122 and 123 on p65[15]. This acetylation event is crucial for the full transcriptional activity of p65, although it may decrease its DNA binding affinity, suggesting a complex regulatory mechanism[15]. Inhibition of PCAF can suppress the NF-κB-mediated inflammatory response[14][16][17].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PCAF inhibitors.

Histone Acetyltransferase (HAT) Inhibitor Screening Assay (Fluorometric)

This protocol describes a general method for screening PCAF inhibitors using a fluorometric assay that detects the release of Coenzyme A (CoA-SH) during the acetylation reaction.

Materials:

-

PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

HAT Assay Buffer

-

Thiol Detecting Probe (e.g., CPM - 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

-

Test inhibitors and a known PCAF inhibitor (e.g., Garcinol) as a positive control

-

96-well white flat-bottom plates

-

Fluorescence microplate reader (Ex/Em = ~390/460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of PCAF enzyme in HAT Assay Buffer.

-

Prepare a substrate mix containing the H3 peptide and Acetyl-CoA in HAT Assay Buffer.

-

Prepare a working solution of the Thiol Detecting Probe in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitors and the positive control in HAT Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (100% activity): 25 µL of HAT Assay Buffer.

-

Inhibitor Wells: 25 µL of each test inhibitor dilution.

-

Positive Control: 25 µL of the known PCAF inhibitor.

-

Blank (No Enzyme): 25 µL of HAT Assay Buffer.

-

-

Enzyme Addition:

-

Add 25 µL of the diluted PCAF enzyme solution to all wells except the Blank wells.

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of the pCAF Substrate Solution to all wells.

-

Mix gently and incubate at 30°C for 30-60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 50 µL of a stop solution (e.g., isopropanol).

-

Add 50 µL of the Thiol Detecting Probe working solution to all wells.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine the effect of PCAF inhibitors on cell proliferation and viability.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Test inhibitor

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the PCAF inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

Cell Fixation:

-

Gently remove the culture medium.

-

Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

-

Washing:

-

Carefully discard the TCA solution.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

-

Measurement:

-

Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound, which is a critical parameter for orally administered drugs.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Complete cell culture medium (DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compound and control compounds with known permeability (e.g., propranolol for high permeability and Lucifer yellow for low permeability)

-

LC-MS/MS system for compound quantification

Procedure:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in flasks.

-

Seed the cells onto the apical side of the Transwell inserts at a high density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The medium should be changed every 2-3 days.

-

-

Monolayer Integrity Test:

-

Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer using a TEER meter. A TEER value above a certain threshold (typically >200 Ω·cm²) indicates good monolayer integrity.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add the test compound (dissolved in HBSS) to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

At the end of the experiment, collect a sample from the apical compartment.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

Perform the assay as described above but add the test compound to the basolateral compartment and collect samples from the apical compartment. This is done to assess active efflux.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the Transwell membrane, and C0 is the initial concentration of the compound in the donor compartment.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

Conclusion

The development of potent and selective PCAF inhibitors holds significant promise for therapeutic intervention in a range of diseases, particularly cancer. The compounds and methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area. A thorough understanding of the underlying signaling pathways and the application of robust experimental protocols are paramount for the successful advancement of PCAF inhibitors from the laboratory to the clinic. The continued exploration of PCAF's multifaceted roles in cellular biology will undoubtedly fuel the discovery of next-generation therapeutics targeting this critical transcriptional coactivator.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53 Sites Acetylated In Vitro by PCAF and p300 Are Acetylated In Vivo in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of p300/CBP-Associated Factor Attenuates Renal Tubulointerstitial Fibrosis through Modulation of NF-kB and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 17. caymanchem.com [caymanchem.com]

Cellular Pathways Modulated by PCAF Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a pivotal role in the regulation of gene expression and various cellular processes. Through the acetylation of histone and non-histone proteins, PCAF influences chromatin structure and the function of key regulatory proteins, thereby impacting cell cycle progression, apoptosis, and cellular signaling. Consequently, PCAF has emerged as a promising therapeutic target, particularly in oncology. This technical guide provides an in-depth overview of the cellular pathways affected by the inhibition of PCAF, with a focus on the implications for drug discovery and development. While specific data for the inhibitor Pcaf-IN-1 is limited, this document extrapolates from the broader knowledge of PCAF function and the effects of other PCAF inhibitors to present a comprehensive resource.

Introduction to PCAF and its Inhibition

PCAF is a member of the GNAT (GCN5-related N-acetyltransferase) family of HATs.[1] It functions as a transcriptional coactivator by acetylating lysine residues on histones, primarily H3K9 and H3K14, which leads to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histones, PCAF acetylates a variety of non-histone proteins, including transcription factors like p5s3 and MyoD, thereby modulating their activity.[3][4][5]

Given its central role in gene regulation and cellular signaling, the development of small molecule inhibitors targeting PCAF is an active area of research. These inhibitors are being investigated for their therapeutic potential in various diseases, most notably cancer, where aberrant HAT activity is often observed.[6][7] this compound is described as a highly selective PCAF inhibitor with anti-tumor activity, although detailed public data on this specific compound is scarce.[8] This guide will therefore focus on the known and anticipated cellular consequences of PCAF inhibition based on the extensive research into PCAF's biological functions and studies with other PCAF inhibitors.

Core Cellular Pathways Affected by PCAF Inhibition

Inhibition of PCAF's acetyltransferase activity is expected to have pleiotropic effects on cellular function by altering the acetylation status of its numerous substrates. The primary consequence is the repression of genes that are positively regulated by PCAF-mediated histone acetylation. Furthermore, the functional modulation of key non-histone proteins can lead to the perturbation of critical signaling pathways.

Transcriptional Regulation and Chromatin Remodeling

As a histone acetyltransferase, PCAF's primary role is to facilitate gene transcription by acetylating histones, which neutralizes their positive charge and weakens their interaction with DNA, leading to a more open chromatin conformation.[6] Inhibition of PCAF would reverse this process, leading to a more condensed chromatin state and transcriptional repression of target genes.

Cell Cycle Control

PCAF is a critical regulator of cell cycle progression. It can influence the activity of the tumor suppressor protein p53, a key regulator of the G1/S and G2/M checkpoints.[3][8] For instance, the inhibitor PCAF-IN-2 has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[9]

Apoptosis

PCAF plays a multifaceted role in the regulation of apoptosis. Its ability to acetylate p53 can enhance the pro-apoptotic functions of this tumor suppressor.[3] Furthermore, PCAF can modulate the intrinsic apoptotic pathway by regulating the expression of Bcl-2 family proteins. In hepatocellular carcinoma, PCAF has been shown to promote apoptosis by repressing a GLI1/BCL2/BAX axis.[5][10] Inhibition of PCAF has been demonstrated to induce apoptosis in various cancer cell lines.[9][11][12]

Hedgehog Signaling Pathway

PCAF acts as a crucial coactivator for the Hedgehog (Hh)-GLI signaling pathway, which is aberrantly activated in several cancers. PCAF is required for the full transcriptional activity of the GLI family of transcription factors.[12] Therefore, inhibition of PCAF represents a potential strategy to block oncogenic Hh signaling.

Hypoxia Response Pathway

Under hypoxic conditions, PCAF functions as a cofactor for the Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. PCAF also modulates the transcriptional activity of p53 in hypoxia, thereby influencing the cellular decision between cell cycle arrest and apoptosis.[3][8]

NF-κB Signaling

While direct inhibition of PCAF on NF-κB is less characterized, the closely related p300/CBP acetyltransferases are known to be critical coactivators for the NF-κB pathway. Inhibition of p300/CBP has been shown to decrease the activity of the p65 subunit of NF-κB and suppress the expression of its target genes.[11] Given the functional overlap and interaction between PCAF and p300/CBP, it is plausible that PCAF inhibition could also impact NF-κB signaling.

Inflammatory Response

PCAF has been implicated in the regulation of inflammatory gene expression. Studies have shown that knockdown of PCAF can lead to a reduction in the levels of various inflammatory molecules, suggesting a role for PCAF in promoting inflammation.[13]

Quantitative Data on PCAF Inhibitors

While specific quantitative data for this compound is not publicly available, data for other PCAF inhibitors can provide a benchmark for expected potencies and cellular effects.

| Inhibitor | Target(s) | IC50 (µM) | Cell Line(s) | Reported Effects | Reference(s) |

| Pcaf-IN-2 | PCAF | 5.31 | HePG2, MCF-7, PC3, HCT-116 | Induces apoptosis, G2/M cell cycle arrest | [9] |

| Anacardic Acid | p300, PCAF | ~5 | - | General HAT inhibitor | [8] |

| Garcinol | p300, PCAF | ~5-7 | - | General HAT inhibitor | [8] |

| NU9056 | Tip60 | 2 | Prostate cancer cells | Selective Tip60 inhibitor, >16-fold selective over PCAF | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the cellular effects of PCAF inhibitors.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PCAF.

-

Principle: Recombinant PCAF is incubated with a histone substrate (e.g., histone H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is quantified, typically through the detection of the co-product Coenzyme A (CoA-SH) or by using an antibody specific for the acetylated histone.

-

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Detection reagent (e.g., a thiol-sensitive fluorescent probe to detect CoA-SH)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide, and acetyl-CoA.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control and a positive control inhibitor (e.g., Anacardic Acid).

-

Add the recombinant PCAF enzyme to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by heating).

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the effect of a PCAF inhibitor on the overall levels of histone acetylation within cells.

-

Principle: Cells are treated with the PCAF inhibitor, and total histone proteins are extracted. The levels of specific histone acetylation marks (e.g., acetyl-H3K9) are then assessed by Western blotting using specific antibodies.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the level of acetylated histone to the total histone level.

-

Cell Viability and Cytotoxicity Assay

This assay measures the effect of a PCAF inhibitor on the proliferation and survival of cancer cells.

-

Principle: Cells are treated with the inhibitor, and cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo assay.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo reagent

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After overnight incubation, treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo) to each well.

-

Incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if PCAF inhibition affects the association of acetylated histones with specific gene promoters.

-

Principle: Cells are treated with the PCAF inhibitor, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific for an acetylated histone (e.g., acetyl-H3K9) is used to immunoprecipitate the associated DNA. The amount of a specific gene promoter in the immunoprecipitated DNA is then quantified by qPCR.

-

Materials:

-

Cell line of interest

-

Test compound (this compound)

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody for immunoprecipitation (e.g., anti-acetyl-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and reverse cross-linking solution

-

DNA purification kit

-

Primers for qPCR targeting a specific gene promoter

-

qPCR master mix and instrument

-

-

Procedure:

-

Treat cells with the test compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the chromatin with an antibody against the acetylated histone of interest.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of the target gene promoter in the immunoprecipitated DNA by qPCR.

-

Visualizations of Affected Pathways and Workflows

Signaling Pathways

Caption: Cellular pathways affected by the inhibition of PCAF.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of p300 and PCAF acetyltransferases in muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Acetyltransferase Screening, HAT & HDAC Screening - Epigenetics [epigenhub.com]

- 7. Histone Acetyltransferase Assay Kits, Histone Modification Kits - Epigenetics [epigenhub.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PCAF-Mediated Histone Acetylation Promotes Replication Fork Degradation by MRE11 and EXO1 in BRCA-Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone acetyltransferase PCAF accelerates apoptosis by repressing a GLI1/BCL2/BAX axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of PCAF Inhibitors in Gene Expression Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "PCAF-IN-1". This technical guide has been constructed to address the core topic of P300/CBP-associated factor (PCAF) inhibition in gene expression. The data, experimental methodologies, and signaling pathways described herein are based on published information for known PCAF inhibitors, including the sparsely documented "PCAF-IN-2," to provide a representative and technically detailed resource for the target audience.

Executive Summary

P300/CBP-associated factor (PCAF), also known as Lysine Acetyltransferase 2B (KAT2B), is a critical enzyme that plays a pivotal role in the epigenetic regulation of gene expression.[1] As a histone acetyltransferase (HAT), PCAF catalyzes the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1][2] This acetylation neutralizes the positive charge of lysine, relaxing chromatin structure and creating binding sites for transcriptional machinery, thereby generally promoting gene transcription.[2][3] PCAF is involved in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair.[2][4] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[5][6] This guide provides an in-depth overview of the mechanism of PCAF, the effects of its inhibition on gene expression, relevant signaling pathways, and detailed experimental protocols for studying PCAF inhibitors.

The Core Biology of PCAF (KAT2B)

PCAF is a member of the GNAT (GCN5-related N-acetyltransferase) family of HATs.[7] It functions as a transcriptional coactivator, often in complex with other proteins like p300/CBP, to regulate the expression of specific target genes.[4] PCAF's activity is not limited to histones; it also acetylates a variety of non-histone proteins, including transcription factors like p53 and nuclear receptors, thereby modulating their stability and activity.[4]

The primary mechanism by which PCAF influences gene expression is through the acetylation of histone tails, particularly Histone H3 at lysine 9 (H3K9ac) and lysine 18 (H3K18ac).[8][9] These modifications serve as epigenetic marks that are "read" by other proteins, such as those containing bromodomains, leading to the recruitment of the transcriptional apparatus and subsequent gene activation.[10][11]

PCAF Inhibitors: Mechanism of Action

PCAF inhibitors are small molecules designed to block the catalytic activity of the PCAF enzyme.[2] By doing so, they prevent the acetylation of histones and other protein targets. This leads to a more condensed chromatin state (heterochromatin), rendering gene promoters inaccessible to transcription factors and resulting in the downregulation of target gene expression.[2] This targeted suppression of gene transcription is the foundational principle for the therapeutic potential of PCAF inhibitors in diseases driven by aberrant gene activation.

Quantitative Data on PCAF Inhibitors

The development of potent and selective PCAF inhibitors is an active area of research. The following tables summarize available quantitative data for representative PCAF inhibitors.

Table 1: In Vitro Enzymatic Activity of PCAF Inhibitors

| Compound | Target(s) | IC₅₀ (µM) | Assay Type | Notes |

| PCAF-IN-2 | PCAF | 5.31 | Enzymatic Assay | Also referred to as compound 17 in some sources.[12][13] |

| CCT077791 | PCAF, p300 | 1 to >50 | FlashPlate HTS | An isothiazolone-based inhibitor.[5] |

| CCT077792 | PCAF, p300 | 1 to >50 | FlashPlate HTS | An isothiazolone-based inhibitor.[5] |

| H3-CoA-20 | PCAF | ~0.5 | Enzymatic Assay | A bisubstrate inhibitor, selective over p300.[14] |

| Anacardic Acid | PCAF, p300 | - | Enzymatic Assay | Natural product inhibitor; activity varies with assay conditions.[7] |

Table 2: Cellular Activity of PCAF Inhibitors

| Compound | Cell Line(s) | IC₅₀ (µM) | Effect |

| PCAF-IN-2 | HePG2 | 3.06 | Anti-proliferative |

| MCF-7 | 5.69 | Anti-proliferative | |

| PC3 | 7.56 | Anti-proliferative | |

| HCT-116 | 2.83 | Anti-proliferative, G2/M arrest, apoptosis induction.[13] | |

| CCT077791 | HCT116, HT29 | 0.8 to >50 | Growth inhibition, reduced H3/H4 acetylation.[5] |

| CCT077792 | HCT116, HT29 | 0.8 to >50 | Growth inhibition, reduced H3/H4 acetylation.[5] |

Key Signaling Pathways Regulated by PCAF

PCAF is a nexus for multiple signaling pathways critical to cell fate and function. Its inhibition can therefore have profound effects on cellular behavior.

Hedgehog (Hh) Signaling Pathway

The Hedgehog pathway is crucial during embryonic development and its aberrant activation is linked to cancers like medulloblastoma and glioblastoma.[8][15] PCAF acts as a vital coactivator for the transcription factor GLI1, the final effector of the Hh pathway.[8] PCAF interacts with GLI1 and is recruited to the promoters of Hh target genes, where it mediates H3K9 acetylation, leading to gene expression.[8][15] Inhibition of PCAF blocks this process, reduces the expression of Hh target genes (e.g., Ptch, Gli1), and consequently decreases proliferation and increases apoptosis in cancer cells dependent on this pathway.[8]

NF-κB and Inflammatory Signaling

PCAF plays a significant role in inflammation by regulating the activity of the NF-κB pathway. In kidney epithelial cells, for instance, PCAF has been shown to regulate the transcription of inflammatory genes such as ICAM-1, VCAM-1, and MCP-1.[9] It achieves this by increasing H3K18 acetylation at the promoters of these genes.[9] Inhibition of PCAF can therefore attenuate the inflammatory response by preventing the expression of these key molecules, suggesting a therapeutic application in inflammation-related diseases.[6][9]

Experimental Protocols for Studying PCAF Inhibitors

Characterizing the activity and mechanism of a PCAF inhibitor requires a suite of biochemical and cell-based assays.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of PCAF and its inhibition by a test compound.

Objective: To determine the IC₅₀ of an inhibitor against recombinant PCAF.

Materials:

-

Recombinant human PCAF enzyme.

-

Histone H3 peptide or core histones as substrate.

-

Acetyl-Coenzyme A (³H-labeled or unlabeled).

-

Test inhibitor (e.g., PCAF-IN-2).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

Scintillation fluid and counter (for radioactive assay) or specific antibody for detection (for non-radioactive assay).

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add assay buffer, histone substrate, and the inhibitor dilution.

-

Initiate the reaction by adding recombinant PCAF enzyme and Acetyl-CoA.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction (e.g., by adding acetic acid).

-

Transfer the reaction mixture to a filter paper or membrane that binds the histone substrate.

-

Wash the membrane to remove unincorporated Acetyl-CoA.

-

Quantify the amount of acetylated histone. For radioactive assays, this is done by adding scintillation fluid and measuring counts per minute. For non-radioactive assays, an ELISA-based format with an antibody recognizing the specific acetyl-lysine mark can be used.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if PCAF or a specific histone mark (like H3K9ac) is associated with a particular gene promoter in cells.

Objective: To measure the change in H3K9ac or H3K18ac levels at a target gene promoter following treatment with a PCAF inhibitor.

Materials:

-

Cultured cells (e.g., DAOY medulloblastoma cells, HK-2 kidney cells).[8][9]

-

PCAF inhibitor.

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease to shear chromatin.

-

Antibody specific for the target (e.g., anti-H3K9ac, anti-H3K18ac, anti-PCAF).

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the promoter of interest (e.g., GLI1 or ICAM-1 promoter).[8][9]

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the PCAF inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into 200-1000 bp fragments using sonication.

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with a specific antibody (e.g., anti-H3K9ac). An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers specific to the target gene promoter to quantify the amount of enriched DNA. Results are often expressed as a percentage of the input DNA.

Western Blotting

This technique is used to measure changes in the total cellular levels of acetylated histones or other proteins following inhibitor treatment.

Objective: To assess the global reduction in histone acetylation in cells treated with a PCAF inhibitor.

Materials:

-

Cultured cells.

-

PCAF inhibitor.

-

RIPA or other suitable lysis buffer with protease and deacetylase inhibitors (e.g., trichostatin A, sodium butyrate).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membrane (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat cells with various concentrations of the PCAF inhibitor for a set time period.

-

Harvest and lyse the cells in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., Total H3 or GAPDH).

Conclusion and Future Directions

PCAF is a central regulator of gene expression with well-documented roles in cancer and inflammation. Small molecule inhibitors of PCAF represent a promising therapeutic strategy to counteract diseases driven by the aberrant activity of this enzyme. By preventing histone and non-histone protein acetylation, these inhibitors can selectively silence pathogenic gene expression programs. The continued development of potent, selective, and cell-permeable PCAF inhibitors, alongside a deeper understanding of the pathways they modulate, will be crucial for translating this epigenetic approach into clinical success. Future research will likely focus on developing inhibitors with improved pharmacological properties and exploring their efficacy in combination with other anti-cancer or anti-inflammatory agents.

References

- 1. PCAF - Wikipedia [en.wikipedia.org]

- 2. What are KAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]

- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologycongress.com [neurologycongress.com]

- 7. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pcaf-IN-1 and Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a pivotal role in the regulation of gene expression through chromatin remodeling. Its involvement in a myriad of cellular processes, including cell cycle progression, DNA repair, and differentiation, has positioned it as a significant target in various diseases, notably cancer. This technical guide provides an in-depth overview of Pcaf-IN-1, a selective inhibitor of PCAF, and its application in studying chromatin remodeling. We will delve into the molecular mechanisms of PCAF, the biochemical and cellular effects of its inhibition by this compound, detailed experimental protocols for relevant assays, and the key signaling pathways influenced by PCAF activity.

Introduction to PCAF and its Role in Chromatin Remodeling

PCAF is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily, characterized by a highly conserved catalytic HAT domain and a bromodomain, which recognizes and binds to acetylated lysine residues.[1] PCAF's primary function is to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails, particularly H3K9, H3K14, H3K18, and H4K8.[2][3] This acetylation neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.

Beyond histones, PCAF also acetylates a variety of non-histone proteins, thereby modulating their activity, stability, and localization. Key non-histone targets include p53, RAD51, and GLI1, implicating PCAF in tumor suppression, DNA damage response, and developmental signaling pathways.[2]

This compound: A Selective Inhibitor of PCAF

This compound is a selective inhibitor of PCAF that has been utilized as a chemical probe to investigate the cellular functions of this enzyme. While its direct biochemical inhibitory concentration (IC50) against the PCAF enzyme is not publicly available in the cited literature, its potent cytotoxic effects against various cancer cell lines have been documented.

Quantitative Data for PCAF Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant PCAF inhibitors.

| Inhibitor | Target Cell Line | IC50 (µM) | Citation |

| This compound | Hepatocellular carcinoma (HepG2) | 4.89 | |

| This compound | Breast cancer (MCF-7) | 6.18 | |

| This compound | Prostate cancer (PC3) | 9.71 | |

| This compound | Colorectal carcinoma (HCT-116) | 3.76 | |

| Pcaf-IN-2 | PCAF (biochemical assay) | 5.31 | [4] |

| Pcaf-IN-2 | Hepatocellular carcinoma (HepG2) | 3.06 | [4] |

| Pcaf-IN-2 | Breast cancer (MCF-7) | 5.69 | [4] |

| Pcaf-IN-2 | Prostate cancer (PC3) | 7.56 | [4] |

| Pcaf-IN-2 | Colorectal carcinoma (HCT-116) | 2.83 | [4] |

| Anacardic Acid | p300 | ~8.5 | |

| Anacardic Acid | PCAF | ~5 | |

| Garcinol | p300/PCAF | 5-7 |

Key Signaling Pathways Involving PCAF

PCAF is a critical regulator in several signaling pathways implicated in cancer and other diseases. Its inhibition by molecules like this compound can therefore have profound effects on cellular function.

Hedgehog-Gli Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. PCAF is a key coactivator for the GLI1 transcription factor, the final effector of the Hh pathway. Upon pathway activation, GLI1 translocates to the nucleus and recruits PCAF to the promoters of Hh target genes, leading to H3K9 acetylation and transcriptional activation.

Hedgehog-Gli Signaling Pathway involving PCAF.

p53-Mediated Stress Response

The tumor suppressor p53 plays a central role in responding to cellular stress, such as DNA damage, by inducing cell cycle arrest or apoptosis. PCAF is a crucial coactivator of p53. Following stress, p53 is stabilized and recruits PCAF to the promoters of its target genes, such as the CDK inhibitor p21. PCAF-mediated acetylation of H3K9 and H3K14 at these promoters leads to their transcriptional activation.[2]

p53-Mediated Stress Response Pathway involving PCAF.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its effects on chromatin remodeling.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of PCAF and its inhibition by compounds like this compound. A common method is a fluorometric assay that detects the release of Coenzyme A (CoA) during the acetylation reaction.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

This compound or other inhibitors

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Fluorescent CoA detection reagent (e.g., ThioGlo™)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant PCAF enzyme in each well of the microplate.

-

Add this compound or other test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Acetyl-CoA to all wells.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution or by heating.

-

Add the fluorescent CoA detection reagent to each well and incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~380/505 nm for ThioGlo™).

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for an in vitro Histone Acetyltransferase (HAT) Assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to investigate the in vivo association of PCAF with specific genomic regions and to assess the levels of histone acetylation at these sites in response to treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-PCAF antibody

-

Anti-acetylated histone antibody (e.g., anti-H3K9ac, anti-H3K14ac)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-PCAF, anti-acetyl-histone, or IgG control).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Quantify the amount of precipitated DNA using quantitative PCR (qPCR) with primers specific for the target gene promoters and a negative control region.

Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

Conclusion

This compound serves as a valuable tool for dissecting the multifaceted roles of PCAF in chromatin remodeling and gene regulation. While further characterization of its direct enzymatic inhibition is warranted, the available cellular data, in conjunction with the experimental protocols and pathway analyses presented in this guide, provide a solid foundation for researchers and drug development professionals to explore PCAF as a therapeutic target. The continued investigation into PCAF inhibitors will undoubtedly shed more light on the intricate mechanisms of epigenetic regulation and open new avenues for the treatment of cancer and other diseases.

References

- 1. PCAF - Wikipedia [en.wikipedia.org]

- 2. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCAF-mediated histone acetylation promotes replication fork degradation by MRE11 and EXO1 in BRCA-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Role of PCAF and its Inhibition: A Technical Guide

Introduction to P300/CBP-Associated Factor (PCAF)

P300/CBP-associated factor (PCAF), also known as K(lysine) acetyltransferase 2B (KAT2B), is a crucial enzyme that plays a significant role in the regulation of gene expression. As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF functions as a histone acetyltransferase (HAT), modifying chromatin structure and influencing transcription.[1][2] Its activity is not limited to histones; PCAF also acetylates a variety of non-histone proteins, thereby modulating their function and impacting numerous cellular processes.[3][4]

PCAF is characterized by several key functional domains: an N-terminal region, a central N-acetyltransferase (N-AT) domain, and a C-terminal bromodomain.[5] The acetyltransferase domain is responsible for its catalytic activity, while the bromodomain allows for interactions with acetylated lysine residues on other proteins, anchoring PCAF to specific chromatin regions.

The biological functions of PCAF are diverse and include involvement in cell growth, differentiation, DNA repair, and apoptosis.[3][5] It acts as a transcriptional coactivator, often in complex with other proteins like p300/CBP, to regulate the expression of genes involved in various signaling pathways.[2][3] Dysregulation of PCAF activity has been implicated in several diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[3][6]

While the user's query specified "Pcaf-IN-1," a thorough search of the scientific literature did not yield a specific inhibitor with this designation. However, research has led to the development of other potent PCAF inhibitors. This guide will focus on the biological role of PCAF and will feature data on a known inhibitor, PCAF-IN-2 , and other relevant compounds that target PCAF.

Quantitative Data on PCAF Inhibitors

The following table summarizes the available quantitative data for a known PCAF inhibitor, PCAF-IN-2, and a related compound. This data is essential for researchers to understand the potency and cellular effects of these inhibitors.

| Compound | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Notes |

| PCAF-IN-2 | PCAF | 5.31 | HePG2 | 3.06 | Induces apoptosis and G2/M cell cycle arrest.[7] |

| MCF-7 | 5.69 | ||||

| PC3 | 7.56 | ||||

| HCT-116 | 2.83 | ||||

| Compound 17 | PCAF | - | HCT-116 | 29.17 | A 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide derivative.[1] |

| A549 | 32.09 |

Experimental Protocols

Understanding the methodologies used to characterize PCAF and its inhibitors is critical for reproducing and building upon existing research. Below are detailed protocols for key experiments.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This assay is fundamental for determining the inhibitory activity of compounds against PCAF.

Objective: To measure the in vitro potency of a test compound in inhibiting the acetyltransferase activity of PCAF.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Test compound (e.g., PCAF-IN-2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., antibody specific for acetylated histone H3)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PCAF enzyme, and the histone H3 peptide substrate.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

-

Detect the level of histone H3 acetylation using an appropriate method, such as ELISA with an antibody specific for the acetylated product or by radiometric assay using [3H]-Acetyl-CoA.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-